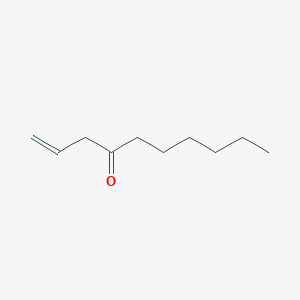
1-Decen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decen-4-one is an organic compound with the molecular formula C10H18O. It is a ketone with a ten-carbon chain and a double bond located at the fourth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
1-Decen-4-one can be synthesized through several methods. One common approach involves the transformation of 1-decen-4-ol. This process includes mesylation, dihydroxylation, intramolecular nucleophilic substitution, and acetylation, resulting in an overall yield of 70% . Another method involves the epoxidation of 1-decen-4-ol to form 1,2-epoxy-4-decanol, followed by acetylation and dehydration, yielding the desired product with an overall yield of 48% .
Chemical Reactions Analysis
1-Decen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert this compound to the corresponding alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds, resulting in the formation of secondary or tertiary alcohols.
Scientific Research Applications
1-Decen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: This compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Decen-4-one involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may exert its effects by modulating signaling pathways and interacting with specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Decen-4-one can be compared with other similar compounds, such as:
1-Decene: An alkene with a similar carbon chain but lacking the carbonyl group.
1-Decanol: An alcohol with a similar carbon chain but with a hydroxyl group instead of a carbonyl group.
1-Decyne: An alkyne with a similar carbon chain but containing a triple bond instead of a double bond.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of both a double bond and a carbonyl group.
Properties
CAS No. |
65807-57-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
dec-1-en-4-one |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h4H,2-3,5-9H2,1H3 |
InChI Key |
YZEIFGNUDSVADO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















